molecular formula C15H13N3O2 B3862702 N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide

N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide

Cat. No. B3862702
M. Wt: 267.28 g/mol
InChI Key: LUJMFLBYDPDPPQ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide (MFIC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MFIC is a hydrazide derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various biologically active molecules.

Mechanism of Action

The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it is believed that N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide exerts its biological activity by interacting with specific molecular targets in the cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide has been reported to inhibit the activity of specific enzymes, such as topoisomerase and COX-2, which are involved in DNA replication and inflammation, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide has been shown to possess potent biological activity at relatively low concentrations, making it a promising lead compound for drug development. However, one of the limitations of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide is its poor solubility in aqueous solvents, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide. One area of interest is the elucidation of the exact molecular targets of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide and the mechanisms by which it exerts its biological activity. Additionally, further studies are needed to investigate the potential therapeutic applications of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of novel formulations or delivery methods for N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide may enhance its solubility and bioavailability, making it a more effective therapeutic agent.

Scientific Research Applications

N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide against various cancer cell lines, including breast, lung, and colon cancer. N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-6-7-11(20-10)8-17-18-15(19)13-9-16-14-5-3-2-4-12(13)14/h2-9,16H,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMFLBYDPDPPQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide
Reactant of Route 2
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide
Reactant of Route 3
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide
Reactant of Route 4
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide
Reactant of Route 5
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide
Reactant of Route 6
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.